molecular formula C10H9NO2S B11769603 Methyl 2-methylbenzo[d]thiazole-6-carboxylate

Methyl 2-methylbenzo[d]thiazole-6-carboxylate

Cat. No.: B11769603
M. Wt: 207.25 g/mol
InChI Key: IMCVTRVCKLZKTB-UHFFFAOYSA-N
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Description

Methyl 2-methylbenzo[d]thiazole-6-carboxylate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of Methyl 2-methylbenzo[d]thiazole-6-carboxylate can be achieved through several methods. One common synthetic route involves the Cu-catalyzed, base-free C-S coupling reaction. This method can be performed using conventional heating or microwave heating techniques . The reaction typically involves the use of 2-methylbenzothiazole as a starting material, which is then reacted with appropriate reagents under controlled conditions to yield the desired product.

Chemical Reactions Analysis

Methyl 2-methylbenzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring in the compound is highly reactive due to the presence of an acidic proton at the C-2 position, making it susceptible to electrophilic and nucleophilic substitutions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-methylbenzo[d]thiazole-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties . The compound is also used in the development of new drugs and therapeutic agents. In the industrial sector, benzothiazole derivatives are employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methylbenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with various enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways . For example, benzothiazole derivatives have been shown to inhibit monoamine oxidase enzymes, which play a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in the treatment of neurodegenerative disorders.

Comparison with Similar Compounds

Methyl 2-methylbenzo[d]thiazole-6-carboxylate can be compared with other similar compounds such as 2-methylbenzothiazole and 6-bromo-2-methylbenzothiazole . While these compounds share a similar core structure, their chemical properties and biological activities can vary significantly. For instance, 2-methylbenzothiazole is known for its use in the synthesis of dyes and pigments, while 6-bromo-2-methylbenzothiazole has been studied for its potential as a monoamine oxidase inhibitor . The unique structural features of this compound, such as the presence of a carboxylate group, contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 2-methyl-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C10H9NO2S/c1-6-11-8-4-3-7(10(12)13-2)5-9(8)14-6/h3-5H,1-2H3

InChI Key

IMCVTRVCKLZKTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)OC

Origin of Product

United States

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